Ledol

Catalog No.
S532708
CAS No.
577-27-5
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ledol

CAS Number

577-27-5

Product Name

Ledol

IUPAC Name

(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1

InChI Key

AYXPYQRXGNDJFU-AQEIEYEASA-N

SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O

solubility

Soluble in DMSO

Synonyms

Ledol; (+)-Ledol

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O

The exact mass of the compound Ledol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ledol is a naturally occurring diterpene alcohol found in the essential oils of various plant species, including Labrador tea (Rhododendron groenlandicum), Ledum palustre (marsh Labrador tea), and Ledum buxifolium (dwarf Labrador tea) []. Scientific research on ledol explores its potential biological activities.

Here are some areas of scientific inquiry:

  • Antimicrobial activity

    Researchers have investigated the potential of ledol to inhibit the growth of various bacteria and fungi [].

  • Antioxidant activity

    Studies suggest that ledol may possess antioxidant properties, which could be beneficial for cell health [].

Ledol is a sesquiterpene with the chemical formula C15H26OC_{15}H_{26}O, characterized by its complex structure and unique properties. It is primarily derived from various plant species, notably those in the Rhododendron genus, such as Rhododendron tomentosum, commonly known as Northern Labrador tea. Ledol is recognized for its poisonous nature, capable of inducing symptoms such as cramps, paralysis, and delirium when consumed in significant amounts. Historically, it has been utilized in shamanistic practices among Caucasian peasants who employed Rhododendron plants for their psychoactive effects .

Ledol's mechanism of toxicity is not fully elucidated, but it is believed to interact with the central nervous system, causing cramps, paralysis, and delirium [].

Ledol is a poisonous compound. Ingestion of Ledol-containing plants can cause severe health problems, including vomiting, diarrhea, convulsions, respiratory depression, and coma []. Due to its toxicity, Labrador tea consumption is generally discouraged [].

Safety Precautions:

  • Handle Ledol with care and wear appropriate personal protective equipment (PPE) such as gloves and goggles.
  • Avoid inhalation, ingestion, and skin contact with Ledol.
  • Wash hands thoroughly after handling Ledol.
  • Store Ledol in a sealed container in a cool, dry place.
That are crucial for its synthesis and modification. Notably, the Diels-Alder reaction is a significant method for synthesizing ledol and its derivatives. This reaction allows for the formation of six-membered ring compounds through the cycloaddition of a diene and a dienophile. In one study, chiral ruthenium Lewis acids were used to achieve a total synthesis of ent-ledol with an enantiomeric excess of 96%, highlighting the stereochemical complexity associated with this compound .

Other reactions involving ledol include:

  • Grignard reactions, which can be employed to introduce functional groups.
  • Aldol reactions, facilitating further structural modifications.
  • Annulation chemistry, enabling the formation of larger cyclic structures from ledol .

Ledol exhibits notable biological activities, including antifungal properties. Research indicates that it can inhibit the growth of various fungi, making it a candidate for applications in treating fungal infections . Additionally, its toxicological profile suggests potential use in pharmacological research, particularly concerning its effects on the central nervous system due to its ability to induce paralysis and delirium .

The synthesis of ledol can be accomplished through several methods:

  • Total Synthesis via Diels-Alder Reaction: Utilizing chiral catalysts to achieve high enantiomeric purity.
  • Bridged to Fused Ring Interchange: A stereoselective approach that has been successfully employed to synthesize ledol from simpler precursors .
  • Natural Extraction: Ledol can be isolated from essential oils of plants such as Eucalyptus species and Rhododendron species, where it occurs naturally .

Ledol finds applications across various fields:

  • Pharmaceuticals: Due to its antifungal properties, it is being investigated for potential therapeutic uses.
  • Aromatherapy and Fragrance Industry: Extracted from essential oils, ledol contributes to the scent profiles of certain products.
  • Agricultural Chemistry: Its bioactivity makes it a candidate for developing natural pesticides or fungicides.

Studies investigating ledol's interactions focus on its biological effects on various organisms. Its neurotoxic effects have been documented, indicating that it interacts with neural pathways, potentially influencing neurotransmitter systems. Further research is needed to elucidate these mechanisms and explore ledol's potential as a therapeutic agent against fungal infections or other conditions influenced by its biological activity .

Ledol shares structural similarities with several other sesquiterpenes and terpenoids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
CaryophylleneC15H24C_{15}H_{24}Known for anti-inflammatory properties and found in many essential oils.
HumuleneC15H24C_{15}H_{24}Exhibits anti-inflammatory and anticancer activities; found in hops.
FarneseneC15H24C_{15}H_{24}Used in fragrances; has insect-repelling properties.
Germacrene DC15H24C_{15}H_{24}Found in various essential oils; known for antimicrobial activity.

Uniqueness of Ledol

Ledol's uniqueness lies in its specific toxicological profile and psychoactive effects compared to other sesquiterpenes. While many similar compounds exhibit beneficial biological activities, ledol's pronounced neurotoxicity sets it apart, making it both a subject of interest in pharmacology and a cautionary example in toxicology studies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

99XJ3YS21U

Wikipedia

Ledol

Dates

Last modified: 04-14-2024
1: Jesionek A, Poblocka-Olech L, Zabiegala B, Bucinski A, Krauze-Baranowska M, Luczkiewicz M. Validated HPTLC method for determination of ledol and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jun 1;1086:63-72. doi: 10.1016/j.jchromb.2018.04.006. Epub 2018 Apr 7. PubMed PMID: 29656085.
2: Hong YJ, Tantillo DJ. Is a 1,4-Alkyl Shift Involved in the Biosynthesis of Ledol and Viridiflorol? J Org Chem. 2017 Apr 7;82(7):3957-3959. doi: 10.1021/acs.joc.7b00187. Epub 2017 Mar 15. PubMed PMID: 28277661.
3: Thamapipol S, Kündig EP. Intramolecular Diels-Alder reactions using chiral ruthenium Lewis acids and application in the total synthesis of ent-ledol. Org Biomol Chem. 2011 Nov 7;9(21):7564-70. doi: 10.1039/c1ob06121f. Epub 2011 Sep 22. PubMed PMID: 21938305.
4: Raal A, Orav A, Gretchushnikova T. Composition of the essential oil of the Rhododendron tomentosum Harmaja from Estonia. Nat Prod Res. 2014;28(14):1091-8. doi: 10.1080/14786419.2014.907287. Epub 2014 Apr 9. PubMed PMID: 24716612.
5: Kaplan MA, Pugialli HR, Lopes D, Gottlieb HE. The stereochemistry of ledol from Renealmia chrysotrycha: an NMR study. Phytochemistry. 2000 Dec;55(7):749-53. PubMed PMID: 11190391.
6: D'Ambrosio M, Ciocarlan A, Colombo E, Guerriero A, Pizza C, Sangiovanni E, Dell'Agli M. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol. Phytochemistry. 2015 Sep;117:1-9. doi: 10.1016/j.phytochem.2015.05.005. Epub 2015 Jun 7. PubMed PMID: 26057223.
7: Gwaltney II SL, Sakata ST, Shea KJ. Bridged to Fused Ring Interchange. Methodology for the Construction of Fused Cycloheptanes and Cyclooctanes. Total Syntheses of Ledol, Ledene, and Compressanolide. J Org Chem. 1996 Oct 18;61(21):7438-7451. PubMed PMID: 11667672.
8: Dampc A, Luczkiewicz M. Labrador tea--the aromatic beverage and spice: a review of origin, processing and safety. J Sci Food Agric. 2015 Jun;95(8):1577-83. doi: 10.1002/jsfa.6889. Epub 2014 Sep 29. Review. PubMed PMID: 25156477.
9: Baananou S, Bagdonaite E, Marongiu B, Piras A, Porcedda S, Falconieri D, Boughattas NA. Supercritical CO₂ extract and essential oil of aerial part of Ledum palustre L.--Chemical composition and anti-inflammatory activity. Nat Prod Res. 2015;29(11):999-1005. doi: 10.1080/14786419.2014.965167. Epub 2014 Nov 27. PubMed PMID: 25427723.
10: Yousefi M, Gandomkar S, Habibi Z. Essential oil from aerial parts of of Betonica grandiflora Willd. from Iran. Nat Prod Res. 2012;26(2):146-51. doi: 10.1080/14786419.2010.534992. Epub 2011 Aug 2. PubMed PMID: 21809955.
11: Szafranek B, Chrapkowska K, Waligóra D, Palavinskas R, Banach A, Szafranek J. Leaf surface sesquiterpene alcohols of the potato (Solanum tuberosum) and their influence on colorado beetle (Leptinotarsa decemlineata Say) feeding. J Agric Food Chem. 2006 Oct 4;54(20):7729-34. PubMed PMID: 17002446.
12: Troncoso C, Perez C, Hernandez V, Sanchez-Olate M, Rios D, San Martin A, Becerra J. Induction of defensive response in Eucalyptus globulus plants and its persistence in vegetative propagation. Nat Prod Commun. 2013 Mar;8(3):397-400. PubMed PMID: 23678820.
13: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.
14: Yang XW, Liu YF, Tao HY, Yang Z, Xiao SY. [GC-MS analysis of essential oils from Radix Angelicae Pubescentis]. Zhongguo Zhong Yao Za Zhi. 2006 Apr;31(8):663-6. Chinese. PubMed PMID: 16830826.
15: Judzentiene A, Butkiene R, Budiene J, Tomi F, Casanova J. Composition of seed essential oils of Rhododendron tomentosum. Nat Prod Commun. 2012 Feb;7(2):227-30. PubMed PMID: 22474965.
16: Mofikoya AO, Miura K, Ghimire RP, Blande JD, Kivimäenpää M, Holopainen T, Holopainen JK. Understorey Rhododendron tomentosum and Leaf Trichome Density Affect Mountain Birch VOC Emissions in the Subarctic. Sci Rep. 2018 Sep 5;8(1):13261. doi: 10.1038/s41598-018-31084-3. PubMed PMID: 30185795; PubMed Central PMCID: PMC6125604.
17: Raja Mazlan RNA, Rukayadi Y, Maulidiani M, Ismail IS. Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through ¹H-NMR-Based Metabolomics Approach. Molecules. 2018 Jul 16;23(7). pii: E1730. doi: 10.3390/molecules23071730. PubMed PMID: 30012946.
18: Albouchi F, Sifaoui I, Reyes-Batlle M, López-Arencibia A, Piñero JE, Lorenzo-Morales J, Abderrabba M. Chemical composition and anti-Acanthamoeba activity of Melaleuca styphelioides essential oil. Exp Parasitol. 2017 Dec;183:104-108. doi: 10.1016/j.exppara.2017.10.014. Epub 2017 Nov 10. PubMed PMID: 29103900.
19: Cianfaglione K, Blomme EE, Quassinti L, Bramucci M, Lupidi G, Dall'Acqua S, Maggi F. Cytotoxic Essential Oils from Eryngium campestre and Eryngium amethystinum (Apiaceae) Growing in Central Italy. Chem Biodivers. 2017 Jul;14(7). doi: 10.1002/cbdv.201700096. Epub 2017 Jun 14. PubMed PMID: 28332760.
20: Kostevski IR, Petrović GM, Stojanović GS, Stamenković JG, Zlatković BK. Essential Oil Chemical Composition and Headspace Volatiles Profile of Achillea coarctata from Serbia. Nat Prod Commun. 2016 Apr;11(4):543-5. PubMed PMID: 27396214.

Explore Compound Types